2,4-Difluoro-6-methylbenzyl chloride

Overview

Description

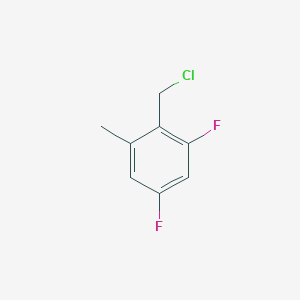

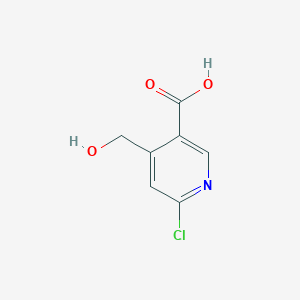

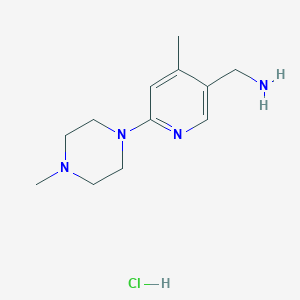

“2,4-Difluoro-6-methylbenzyl chloride” is a chemical compound with the CAS Number: 1806333-07-2 and a linear formula of C8H7ClF2 . It has a molecular weight of 176.59 . The compound is colorless to yellow in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(chloromethyl)-1,5-difluoro-3-methylbenzene . The InChI code is 1S/C8H7ClF2/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3H,4H2,1H3 . This information can be used to analyze the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid . It has a molecular weight of 176.59 . The compound’s other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications

Pharmaceutical Synthesis

2,4-Difluoro-6-methylbenzyl chloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its benzylic chloride group is highly reactive, making it suitable for nucleophilic substitution reactions . This reactivity can be harnessed to introduce the difluoromethylbenzyl moiety into molecules, potentially leading to the development of new therapeutic agents with enhanced efficacy and stability.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for constructing complex molecular architectures. It can undergo free radical reactions, such as bromination or chlorination, at the benzylic position, which is useful for creating derivatives with different halogen atoms . These derivatives can then be utilized in further chemical transformations, including cross-coupling reactions that are pivotal in the synthesis of organic materials.

Material Science

The incorporation of fluorinated compounds like 2,4-Difluoro-6-methylbenzyl chloride into materials can significantly alter their properties. For instance, fluorination can enhance the thermal stability and chemical resistance of polymers. Researchers in material science may explore the use of this compound in the development of high-performance materials with specific desired characteristics .

Agricultural Research

In the field of agriculture, fluorinated organic compounds are often explored for their potential as pesticides or herbicides2,4-Difluoro-6-methylbenzyl chloride could be investigated for its efficacy in protecting crops from pests or diseases, given its structural similarity to other effective agrochemicals .

Biochemistry

Biochemists might study 2,4-Difluoro-6-methylbenzyl chloride for its interactions with biological molecules. Its ability to participate in electrophilic aromatic substitution reactions could be relevant in the context of enzyme inhibition or the modification of biomolecules, which can lead to insights into new drug design strategies .

Industrial Applications

On an industrial scale, 2,4-Difluoro-6-methylbenzyl chloride can be used as an intermediate in the manufacture of performance chemicals. These chemicals may include lubricants, flame retardants, or other additives that benefit from the incorporation of fluorinated aromatic compounds due to their stability and resistance to degradation .

Safety and Hazards

properties

IUPAC Name |

2-(chloromethyl)-1,5-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPLYWOGUUMGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-6-methylbenzyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S)-1-azidoethyl]-4-chlorobenzene](/img/structure/B1460228.png)

![9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1460245.png)

![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1460251.png)